molecular formula C18H14N2O4 B2895492 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899213-15-1

2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2895492
CAS RN: 899213-15-1
M. Wt: 322.32
InChI Key: OQHRBNREJHBJEJ-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, also known as HMC-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMC-1 belongs to the family of chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel synthetic routes have been developed to create functionalized chromeno[2,3-d]pyrimidine derivatives, showcasing the versatility of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal activities, and potential as neuropeptide S receptor antagonists with antiallergic properties (Osyanin et al., 2014).

Biological Activities

  • Research has identified various chromeno[2,3-d]pyrimidine derivatives with pronounced antitubercular, antibacterial, and antifungal activities. These compounds have been synthesized and evaluated against a range of microbial strains, demonstrating their potential in treating infectious diseases (Kamdar et al., 2011).
  • Another study focused on the synthesis of chromeno[2,3-d]pyrimidine derivatives under ambient conditions without catalysts, revealing a straightforward method for creating pharmaceutically interesting compounds (Brahmachari & Nayek, 2017).

Anticancer Evaluation

  • Some fused coumarino[4,3-d]pyrimidine derivatives have been synthesized and assessed for cytotoxicity against a hepatocellular carcinoma cell line, highlighting the potential of chromeno[2,3-d]pyrimidine compounds in cancer treatment (Sherif & Yossef, 2013).

Pharmacological Activities

  • Research on substituted chromene compounds, including chromeno[2,3-d]pyrimidin-4-ones, has explored their analgesic, anticonvulsant, and anti-inflammatory activities, contributing valuable insights into their pharmacological profiles (Abdelwahab & Fekry, 2022).

Structural Characterization

  • Studies on the crystal structure of chromeno[4,3-b]pyridin-2-yl)phenol compounds provide foundational knowledge for understanding the chemical and physical properties of these substances, facilitating further application in drug design (Yuan et al., 2010).

properties

IUPAC Name

2-(3-hydroxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-14-7-3-4-10-9-13-17(22)19-16(20-18(13)24-15(10)14)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHRBNREJHBJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one

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